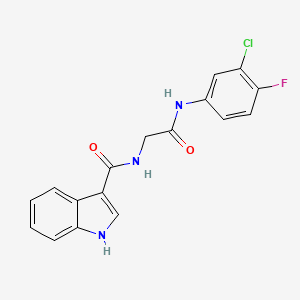
N-Phenyl-1H-imidazol-2-amine
Descripción general
Descripción
“N-Phenyl-1H-imidazol-2-amine” is a chemical compound with the CAS Number: 54707-87-8 . It has a molecular weight of 159.19 . The IUPAC name for this compound is N-phenyl-1H-imidazol-2-amine .
Synthesis Analysis
The synthesis of N-Phenyl-1H-imidazol-2-amine and its derivatives has been a subject of research in recent years . The synthesis process often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resultant intermediate compounds are then treated with various reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of N-Phenyl-1H-imidazol-2-amine consists of a phenyl group attached to an imidazole ring . The InChI code for this compound is 1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) .Physical And Chemical Properties Analysis
N-Phenyl-1H-imidazol-2-amine is a powder at room temperature . It has a melting point range of 131-134 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies around this process are based on the functional group compatibility and resultant substitution patterns around the ring .
Pharmaceuticals and Agrochemicals
Imidazoles are deployed in traditional applications such as pharmaceuticals and agrochemicals . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Solar Cells and Optical Applications
Emerging research into dyes for solar cells and other optical applications has seen the use of imidazoles . This is due to their versatility and utility in these areas .
Functional Materials
Imidazoles are being used in the development of functional materials . Their unique properties make them suitable for a wide range of applications .
Catalysis
Imidazoles are utilized in catalysis . Their unique chemical structure allows them to act as effective catalysts in various reactions .
Blocking of AQ Signal Reception
Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXQAUEKMQYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1H-imidazol-2-amine | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



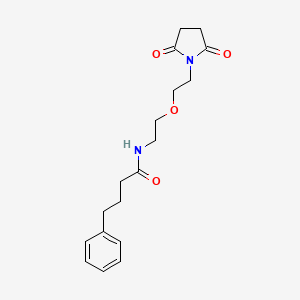
![N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2675772.png)

![N-Ethyl-N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2675775.png)

![2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2675778.png)
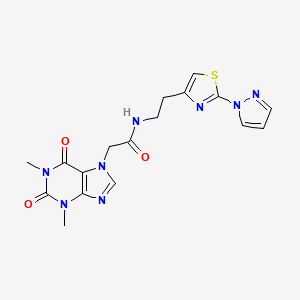

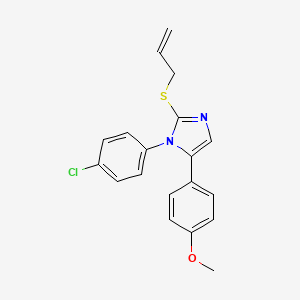
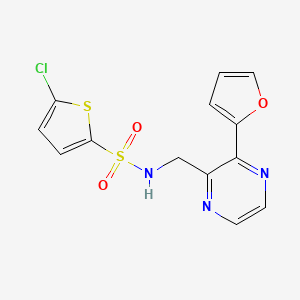
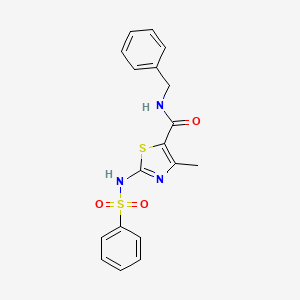
methyl}phenol](/img/structure/B2675789.png)

